N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Overview
Description
N’-(4-butoxy-3-ethoxy-5-iodobenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is a complex organic compound with a molecular formula of C19H33IN2O2·HCl. This compound is characterized by the presence of an iodinated benzyl group, which contributes to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-butoxy-3-ethoxy-5-iodobenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps, starting with the iodination of a benzyl precursor. The key steps include:
Etherification: The addition of butoxy and ethoxy groups to the benzyl ring.
Amine Alkylation: The attachment of the N,N-dimethyl-1,2-ethanediamine moiety to the iodinated benzyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-(4-butoxy-3-ethoxy-5-iodobenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated benzyl alcohols, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
N’-(4-butoxy-3-ethoxy-5-iodobenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving cell signaling and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-butoxy-3-ethoxy-5-iodobenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The iodinated benzyl group plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-butoxy-3-ethoxy-5-iodobenzyl)-N,N-diethyl-1,2-ethanediamine
- N-(4-butoxy-3-ethoxy-5-iodobenzyl)-2-methyl-1-propanaminium
Uniqueness
N’-(4-butoxy-3-ethoxy-5-iodobenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodinated benzyl group and the presence of both butoxy and ethoxy groups make it particularly versatile in various research applications.
Properties
IUPAC Name |
N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29IN2O2.ClH/c1-5-7-10-22-17-15(18)11-14(12-16(17)21-6-2)13-19-8-9-20(3)4;/h11-12,19H,5-10,13H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUHRWBESJIWOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)CNCCN(C)C)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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